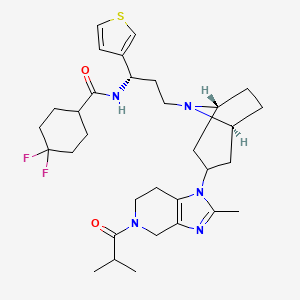

CCR5 antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H45F2N5O2S |

|---|---|

Molecular Weight |

601.8 g/mol |

IUPAC Name |

4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C32H45F2N5O2S/c1-20(2)31(41)37-13-9-29-28(18-37)35-21(3)39(29)26-16-24-4-5-25(17-26)38(24)14-8-27(23-10-15-42-19-23)36-30(40)22-6-11-32(33,34)12-7-22/h10,15,19-20,22,24-27H,4-9,11-14,16-18H2,1-3H3,(H,36,40)/t24-,25+,26?,27-/m0/s1 |

InChI Key |

XADGEXPZZCPUIH-UEEAVMEZSA-N |

Isomeric SMILES |

CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C(C)C |

Canonical SMILES |

CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CCR5 Antagonists in HIV Entry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells. Consequently, it has emerged as a key target for antiretroviral therapy. This technical guide provides a comprehensive overview of the mechanism of action of CCR5 antagonists, a class of drugs that effectively block this crucial step in the viral lifecycle. We delve into the molecular interactions, signaling pathways, and the distinct mechanisms of small-molecule allosteric inhibitors and monoclonal antibodies. This guide also presents a compilation of quantitative data on the efficacy of various CCR5 antagonists and detailed protocols for key experimental assays used in their characterization, aiming to equip researchers and drug development professionals with the essential knowledge for advancing the field of HIV-1 entry inhibitors.

The Role of CCR5 in HIV-1 Entry

HIV-1 entry into target cells, primarily CD4+ T lymphocytes and macrophages, is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[1][2] This initial interaction induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[3][4] Viruses that utilize CCR5 are termed R5-tropic and are the predominant viral strains transmitted and present during the early stages of infection. The subsequent binding of gp120 to CCR5 triggers further conformational rearrangements in the viral gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[5]

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are broadly classified into two main categories based on their molecular nature and mechanism of action: small-molecule allosteric inhibitors and monoclonal antibodies.

Small-Molecule Allosteric Inhibitors

Prominent examples of this class include Maraviroc (the first FDA-approved CCR5 antagonist), Vicriviroc, and Aplaviroc.[6][7][8] These molecules do not directly compete with the natural chemokine ligands or gp120 for the orthosteric binding site on CCR5. Instead, they are non-competitive, allosteric antagonists that bind to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor.[9][10][11]

This binding event induces and stabilizes a conformational state of the CCR5 receptor that is not recognized by the HIV-1 gp120 protein.[12][13] Specifically, the conformational change in the extracellular loops of CCR5 prevents the high-affinity interaction required for viral entry.[13] This allosteric inhibition effectively locks the receptor in an "unreceptive" state, thereby preventing the gp120-CCR5 interaction and subsequent membrane fusion.[9]

Monoclonal Antibodies

Leronlimab (PRO 140) is a humanized monoclonal antibody that represents this class of CCR5 antagonists.[5][14] Unlike the small-molecule inhibitors, Leronlimab is a competitive antagonist. It binds to extracellular domains of the CCR5 receptor, including the N-terminus and extracellular loop 2, which are also the regions that interact with HIV-1 gp120.[3][15] By physically occupying these binding sites, Leronlimab directly blocks the attachment of gp120 to CCR5, thus preventing viral entry.[5] This competitive mechanism of action offers a distinct approach to CCR5 antagonism.

Quantitative Efficacy of CCR5 Antagonists

The potency of CCR5 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values represent the concentration of the drug required to inhibit 50% of viral entry or binding to the receptor, respectively. The following table summarizes key quantitative data for several CCR5 antagonists.

| Antagonist | Type | Target | IC50 (nM) | Ki (nM) | Notes |

| Maraviroc | Small Molecule | CCR5 | 0.6 - 13.7 | 3.3 - 7.2 | Active against a broad range of R5-tropic HIV-1 isolates.[8][14][16] |

| Vicriviroc | Small Molecule | CCR5 | 0.45 - 10 | 2.1 - 2.5 | Potent inhibitor of R5-tropic HIV-1.[6][7] |

| Aplaviroc | Small Molecule | CCR5 | 0.1 - 0.6 | Not Widely Reported | Development was discontinued due to hepatotoxicity.[8][12] |

| Leronlimab | Monoclonal Antibody | CCR5 | 0.041 - 18.33 | Not Applicable | Potent activity against a wide range of HIV-1 isolates, including multi-drug resistant strains.[8][17] |

Signaling Pathways in HIV-1 Entry and CCR5 Antagonism

The interaction of HIV-1 gp120 with CCR5 does not typically trigger the canonical G-protein signaling pathways associated with natural chemokine binding.[12] However, the binding of gp120 can induce other intracellular signals, such as the activation of Pyk2, a protein tyrosine kinase.[14] The precise role of these signaling events in the viral entry process is still under investigation.

CCR5 antagonists, by binding to the receptor, prevent the conformational changes necessary for these gp120-induced signals. Small-molecule allosteric inhibitors stabilize a receptor conformation that is unable to productively engage with gp120, thereby blocking any downstream signaling events that might be triggered by this interaction. Monoclonal antibodies physically obstruct the binding site, preventing any interaction and subsequent signaling.

Figure 1: A simplified diagram illustrating the key steps of HIV-1 entry and the points of inhibition by CCR5 antagonists.

Experimental Protocols

CCR5 Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a CCR5 antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Materials:

-

HEK293 cells stably expressing human CCR5.

-

Membrane preparation from CCR5-expressing cells.

-

Radioligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc).

-

Unlabeled CCR5 antagonist (test compound).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 1 M NaCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the unlabeled CCR5 antagonist.

-

In a 96-well plate, add a constant concentration of the radioligand to each well.

-

Add the serially diluted unlabeled antagonist to the wells.

-

Add the cell membrane preparation containing CCR5 to each well.

-

Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the unlabeled antagonist to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HIV-1 Env-Pseudotyped Virus Neutralization Assay

This assay measures the ability of a CCR5 antagonist to inhibit the entry of HIV-1 into target cells using replication-defective pseudoviruses expressing the HIV-1 envelope protein.

Materials:

-

HEK293T cells for pseudovirus production.

-

Plasmids: HIV-1 Env-expressing plasmid, and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.

-

Transfection reagent.

-

TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR).

-

CCR5 antagonist (test compound).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the Env-deficient backbone plasmid. Harvest the culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

-

Neutralization Assay: a. Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the CCR5 antagonist. c. Pre-incubate the pseudovirus with the serially diluted antagonist for 1 hour at 37°C. d. Add the virus-antagonist mixture to the TZM-bl cells. e. Incubate for 48 hours at 37°C.

-

Quantification of Inhibition: a. Lyse the cells and add the luciferase assay reagent. b. Measure the luminescence using a luminometer. c. Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the antagonist to the activity in the absence of the antagonist (virus control). d. Plot the percentage of neutralization against the log concentration of the antagonist to determine the IC50 value.

References

- 1. documentation - Technical White paper: How to write one - Stack Overflow [stackoverflow.com]

- 2. tomarkdown.org [tomarkdown.org]

- 3. markdownguide.org [markdownguide.org]

- 4. mdpi.com [mdpi.com]

- 5. Interaction of small molecule inhibitors of HIV-1 entry with CCR5 [ouci.dntb.gov.ua]

- 6. HIV neutralization assays [bio-protocol.org]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. brainvta.tech [brainvta.tech]

- 9. blog.markdowntools.com [blog.markdowntools.com]

- 10. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hiv.lanl.gov [hiv.lanl.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Leronlimab - Wikipedia [en.wikipedia.org]

- 16. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]

- 17. journals.asm.org [journals.asm.org]

The Discovery and Synthesis of Novel CCR5 Antagonist Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor type 5 (CCR5) has emerged as a critical target in the development of therapeutics, most notably for HIV-1 infection. As a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, blocking its function presents a viable strategy to inhibit viral replication.[1][2][3][4] This technical guide provides an in-depth overview of the discovery and synthesis of novel CCR5 antagonist compounds, with a focus on quantitative data, experimental methodologies, and the illustration of key biological and experimental processes.

Introduction to CCR5 as a Therapeutic Target

CCR5 is a member of the G-protein-coupled receptor (GPCR) superfamily.[5][6] Its natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[7] The discovery that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to R5-tropic HIV-1 infection highlighted the potential of CCR5 as a drug target.[3][8] This natural genetic variation, which results in a non-functional receptor, provided a strong rationale for the development of CCR5 antagonists.[9] The first approved CCR5 antagonist, Maraviroc, validated this approach and paved the way for the discovery of next-generation inhibitors.[8][10][11]

Discovery and Optimization of Novel CCR5 Antagonists

The discovery of small-molecule CCR5 antagonists has been pursued through various strategies, including high-throughput screening (HTS), fragment-based drug design, and structure-based virtual screening.[8][12][13] Initial HTS campaigns of chemical libraries led to the identification of lead compounds, which were subsequently optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.[2][5][14]

Structure-Activity Relationship (SAR) Studies

The optimization of lead compounds heavily relies on understanding the structure-activity relationship (SAR), which describes how chemical structure relates to biological activity.[6][15] For CCR5 antagonists, SAR studies have focused on modifying different parts of the molecular scaffold to enhance binding affinity and antiviral activity.

A generalized SAR workflow is depicted below:

Caption: A typical iterative cycle in a structure-activity relationship (SAR) study.

Quantitative Data for Novel CCR5 Antagonists

The following tables summarize the in vitro activities of selected novel CCR5 antagonists from different chemical series. The data is presented to facilitate comparison of their potency in various assays.

Table 1: Anilide Derivatives with a Quaternary Ammonium Moiety

| Compound | CCR5 Binding IC50 (nM) [¹²⁵I]RANTES | Anti-HIV-1 Activity EC50 (nM) (MAGI-CCR5 cells) |

| 1r (TAK-779) | 1.4 | 1.2 |

Data extracted from a study on anilide derivatives.[14]

Table 2: Piperidine-4-carboxamide Derivatives

| Compound | CCR5 Inhibition IC50 (nM) (Calcium Mobilization) | Anti-HIV Activity IC50 (nM) |

| 19 | 25.73 | 73.01 |

Data from the discovery of novel piperidine-4-carboxamide derivatives.[8]

Table 3: Compounds from Fragment Assembly

| Compound | CCR5 Antagonist Activity IC50 (µM) (Calcium Mobilization) |

| 1 | 2.00 |

| 2 | 0.692 |

Data from a study employing fragment assembly for antagonist design.[12][13][16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used in the characterization of CCR5 antagonists.

CCR5 Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.

-

Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human CCR5.

-

Radioligand: [¹²⁵I]-RANTES or [¹²⁵I]-MIP-1α.

-

Procedure:

-

CHO/CCR5 cells are incubated with varying concentrations of the test compound.

-

A fixed concentration of the radioligand is added to the mixture.

-

The mixture is incubated to allow for competitive binding.

-

The cells are washed to remove unbound radioligand.

-

The amount of bound radioactivity is measured using a gamma counter.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated.[2][8]

Calcium Mobilization Assay

This functional assay measures the antagonist's ability to block the intracellular calcium flux induced by a CCR5 agonist.

-

Cell Line: Cell lines co-expressing CCR5 and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Agonist: A natural CCR5 ligand such as RANTES or MIP-1β.

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

The cells are pre-incubated with the test compound.

-

The CCR5 agonist is added to stimulate the receptor.

-

The change in intracellular calcium concentration is measured by detecting the fluorescence signal.

-

-

Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium signal.[8][12][13][16]

Anti-HIV-1 Entry Assay

This assay evaluates the ability of a compound to inhibit the entry of R5-tropic HIV-1 into target cells.

-

Cell Line: MAGI-CCR5 cells, which are HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene.

-

Virus: An R5-tropic strain of HIV-1 (e.g., Ba-L).

-

Procedure:

-

MAGI-CCR5 cells are seeded in microplates.

-

The cells are pre-incubated with the test compound.

-

A known amount of HIV-1 is added to the cells.

-

After a period of infection, the cells are washed and further incubated.

-

The expression of β-galactosidase, which is indicative of successful viral entry and gene expression, is quantified using a colorimetric or chemiluminescent substrate.

-

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the viral replication, is calculated.[14]

A general workflow for screening CCR5 antagonists is presented below:

Caption: A generalized experimental workflow for the screening of CCR5 antagonists.

CCR5 Signaling Pathway in the Context of HIV-1 Entry

While the primary role of CCR5 in HIV-1 infection is to act as a co-receptor for viral entry, it is also a functional chemokine receptor that can initiate intracellular signaling cascades. However, studies have shown that G-protein-mediated signaling by CCR5 is not required for its function as an HIV-1 co-receptor.[17][18] The binding of the HIV-1 envelope glycoprotein gp120 to CD4 induces a conformational change that exposes a binding site for CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes.

The diagram below illustrates the dual role of CCR5:

Caption: The dual function of the CCR5 receptor in chemokine signaling and HIV-1 entry.

Conclusion

The discovery and synthesis of novel CCR5 antagonists represent a significant advancement in antiretroviral therapy. The journey from initial hit identification to the development of clinically effective drugs like Maraviroc has been driven by a deep understanding of the receptor's biology, sophisticated screening methodologies, and iterative medicinal chemistry efforts. The continued exploration of new chemical scaffolds and optimization strategies holds promise for the development of next-generation CCR5 antagonists with improved efficacy, safety profiles, and broader therapeutic applications.

References

- 1. CCR5 as a Novel Therapy Strategies Based on Induction of Resistance to HIV - Creative Biogene [creative-biogene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationship studies: M2 and CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemokine Coreceptor Signaling in HIV-1 Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of maraviroc, a CCR5 antagonist for treatment of HIV, using a novel tropism assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]

- 11. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of a novel CCR5 antagonist lead compound through fragment assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

structural biology of ccr5 in complex with antagonist 2

An In-depth Technical Guide to the Structural Biology of CCR5 in Complex with Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor type 5 (CCR5) is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking. Its function as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 has made it a major therapeutic target for preventing viral entry into host cells. The development of small-molecule antagonists that bind to CCR5 and lock it in an inactive conformation has been a significant breakthrough in anti-retroviral therapy. This technical guide provides a comprehensive overview of the structural biology of CCR5 in complex with various antagonists, focusing on the molecular details of these interactions. It consolidates quantitative data, details key experimental protocols for structure determination, and visualizes the complex biological pathways and experimental workflows involved.

Introduction to CCR5

CCR5 is an integral membrane protein characterized by seven transmembrane (7TM) helices connected by three intracellular (ICL) and three extracellular loops (ECL).[1][2] It is predominantly expressed on the surface of immune cells such as T-cells, macrophages, and dendritic cells.[3] The endogenous ligands for CCR5 include chemokines like CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[4][5] Upon binding these chemokines, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling pathways via Gαi-type G proteins.[4][5]

In the context of HIV-1, the viral envelope glycoprotein gp120 first binds to the CD4 receptor on the host cell, which induces a conformational change in gp120, allowing it to then bind to CCR5.[3] This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cell.[3] CCR5 antagonists are entry inhibitors that prevent this crucial gp120-CCR5 interaction.[3] They are allosteric modulators, meaning they bind to a site on the receptor distinct from the binding site of the natural chemokine ligands or gp120.[1][6] This binding event stabilizes an inactive conformation of the receptor, thereby preventing the conformational changes necessary for both chemokine signaling and viral entry.[3][7][8]

Structural Basis of Antagonist Binding

The determination of high-resolution structures of CCR5 in complex with antagonists has been instrumental in understanding their mechanism of action and in guiding further drug development. The primary structures discussed are those with the small-molecule inhibitor maraviroc and the engineered chemokine antagonist [5P7]CCL5.

Small-Molecule Antagonist Binding Pocket

The crystal structure of human CCR5 bound to maraviroc (PDB ID: 4MBS) revealed that the drug binds deep within a hydrophobic pocket formed by the transmembrane helices I, II, III, V, VI, and VII.[1][3] This binding site is separate from the primary recognition sites for chemokines and gp120, which heavily involve the N-terminus and extracellular loops of CCR5.[1]

Key interactions between maraviroc and CCR5 include:

-

A salt bridge: The protonated nitrogen of maraviroc's tropane group forms a crucial salt bridge with the acidic residue Glu283 in TM7.[1][9][10] This interaction is a common anchor point for many small-molecule CCR5 antagonists.

-

Hydrogen bonds: The carboxamide nitrogen of maraviroc forms a hydrogen bond with Tyr251 in TM6.[10][11] A water-mediated hydrogen bond also connects the ligand to Tyr108 in TM3.[9][11]

-

Hydrophobic interactions: The ligand is surrounded by a network of hydrophobic and aromatic residues, including Trp86 (TM2), Tyr108 (TM3), Phe109 (TM3), Ile198 (TM5), and Trp248 (TM6), which stabilize its position in the binding pocket.[3][6]

This allosteric binding locks the receptor in an inactive state, characterized by the inward position of TM6 and the conformation of conserved residues like Trp248, which are known to be involved in GPCR activation.[1]

Chemokine Antagonist Binding

The structure of CCR5 with the potent chemokine antagonist [5P7]CCL5 (PDB ID: 5UIW) provides insights into how larger, protein-based antagonists function.[2][7][8] The classic "two-site" model of chemokine binding posits that the chemokine core interacts with the receptor's N-terminus (Site 1) while the chemokine's N-terminus inserts into the transmembrane bundle (Site 2) to trigger activation.[1][2] The antagonist [5P7]CCL5 engages both sites but fails to activate the receptor. Its modified N-terminus occupies the transmembrane pocket but does not induce the conformational changes required for signaling, effectively acting as a competitive antagonist that blocks the binding of both natural chemokines and HIV-1 gp120.[2][7][8]

Quantitative Data and Key Interactions

The following tables summarize key quantitative data for various CCR5 antagonists, including their binding affinities and the specific receptor residues involved in the interaction.

Table 1: Small-Molecule CCR5 Antagonists

| Antagonist | PDB ID | Resolution (Å) | Binding Affinity (IC₅₀) | Key Interacting Residues |

| Maraviroc | 4MBS[1][12] | 2.7[1] | 0.56 nM[9] | Primary: Glu283 (Salt Bridge)[1][9][10], Tyr251, Tyr108[9][11]. Hydrophobic: Trp86, Phe109, Ile198, Trp248[3][6]. |

| Vicriviroc | - | - | ~1 nM (Potency) | Glu283 (Salt Bridge), Phe112, Ile198, Trp248, Tyr251[9]. |

| Aplaviroc | - | - | - | Glu283, Tyr37, Tyr108, Phe112, Trp86, Ile198. |

| SCH-C | - | - | 0.69 nM[9] | Glu283 (Salt Bridge), Tyr37[9]. |

| TAK-779 | - | - | 1.4 nM | Involves residues in TM helices 1, 2, 3, and 7[13]. |

| Cenicriviroc | - | - | - | Binds to a domain other than ECL2 and the N-terminus[14]. |

Table 2: Peptide and Antibody Antagonists

| Antagonist | PDB ID | Resolution (Å) | Binding Affinity (IC₅₀) | Key Interacting Residues |

| [5P7]CCL5 | 5UIW[2][7] | 2.9 | Potent HIV-1 inhibitor | Interacts with the N-terminus, ECL2, and the 7TM binding pocket[2]. |

| Leronlimab (PRO-140) | - | - | - | Humanized monoclonal antibody recognizing the N-terminus and ECL2[3][14]. |

Experimental Protocols

The structural and functional characterization of the CCR5-antagonist complex relies on a series of sophisticated experimental techniques.

Protein Expression and Purification for Crystallography

-

Construct Engineering: A human CCR5 construct is engineered for stability. This often involves truncating the flexible C-terminus and inserting a soluble protein, like T4 lysozyme or rubredoxin, into one of the intracellular loops to facilitate crystallization.[1]

-

Expression: The engineered CCR5 construct is expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus system.

-

Membrane Preparation: Cells are harvested, and cell membranes containing the receptor are isolated by centrifugation.

-

Solubilization: The receptor is extracted from the membranes using detergents (e.g., dodecyl-β-D-maltoside (DDM)).

-

Affinity Chromatography: The solubilized receptor is purified using an affinity column, often with a tag (e.g., Flag-tag) engineered into the construct.

-

Complex Formation: The purified receptor is incubated with a high concentration of the antagonist (e.g., Maraviroc) to ensure saturation.

-

Size-Exclusion Chromatography: The final purification step separates the stable receptor-ligand complex from aggregates and excess ligand.

X-ray Crystallography

-

Crystallization: The purified CCR5-antagonist complex is crystallized, typically using the lipidic cubic phase (LCP) method, which provides a membrane-like environment.

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns are recorded.

-

Structure Solution: The structure is solved using molecular replacement, using a known GPCR structure as a search model.

-

Refinement: The initial model is refined against the experimental diffraction data to produce the final high-resolution structure.[1]

Radioligand Binding Assays

These assays are used to determine the binding affinity of antagonists.

-

Membrane Preparation: Membranes are prepared from cells expressing wild-type or mutant CCR5.[15]

-

Competition Binding: The membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]CCL3 or [¹²⁵I]RANTES) and varying concentrations of the unlabeled antagonist.[15][16]

-

Separation and Counting: The membrane-bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in CCR5 signaling and the methods used to study it is crucial for a complete understanding.

Diagram 1: CCR5 Signaling and Antagonist Inhibition

References

- 1. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of CC Chemokine Receptor 5 with a Potent Chemokine Antagonist Reveals Mechanisms of Chemokine Recognition and Molecular Mimicry by HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]

- 9. Structural Insights from Binding Poses of CCR2 and CCR5 with Clinically Important Antagonists: A Combined In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A binding pocket for a small molecule inhibitor of HIV-1 entry within the transmembrane helices of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vitro Characterization of CCR5 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for antiretroviral drug development. This document details the core experimental protocols, presents quantitative data for prominent CCR5 antagonists, and illustrates key signaling pathways and experimental workflows.

Introduction to CCR5 and Its Antagonism

The C-C chemokine receptor type 5 (CCR5) is a member of the G protein-coupled receptor (GPCR) family.[1] It is expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1] CCR5's natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] Beyond its role in the immune response, CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1.[1]

The mechanism of HIV-1 entry begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell.[1] This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[1] For R5-tropic viruses, the subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cell.[1]

CCR5 antagonists are a class of antiretroviral drugs that block this interaction.[1] By binding to the CCR5 receptor, these small molecules prevent the gp120-CCR5 engagement, thereby inhibiting viral entry and replication.[1] The in vitro characterization of these antagonists is a critical step in their development, providing essential data on their potency, selectivity, and mechanism of action.

Key In Vitro Assays for CCR5 Antagonist Characterization

A battery of in vitro assays is employed to comprehensively characterize CCR5 antagonists. These assays can be broadly categorized into binding assays, functional assays, and antiviral assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[3] These assays measure the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay [3][4]

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in a suitable buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [¹²⁵I]-RANTES), and varying concentrations of the unlabeled CCR5 antagonist being tested.

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for the specific radioligand and receptor system.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity of the antagonist (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays assess the ability of a CCR5 antagonist to block the downstream signaling events that occur upon receptor activation by its natural ligands.

Binding of chemokines to CCR5 leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays measure the ability of an antagonist to inhibit this chemokine-induced calcium flux.[5]

Experimental Protocol: Calcium Mobilization Assay [5][6][7]

-

Cell Preparation: Cells expressing CCR5 (e.g., CHO-K1/CCR5 or U87.CD4.CCR5 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Setup: The dye-loaded cells are plated in a 96-well plate. The cells are pre-incubated with varying concentrations of the CCR5 antagonist.

-

Signal Measurement: The baseline fluorescence is measured. A CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β) is then added to the wells to stimulate the cells.

-

Data Acquisition: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the chemokine-induced calcium signal is quantified, and an IC50 value is determined.

Chemotaxis is the directed migration of cells in response to a chemical gradient. CCR5 plays a crucial role in mediating the chemotaxis of immune cells. Chemotaxis assays evaluate the ability of a CCR5 antagonist to block the migration of CCR5-expressing cells towards a chemokine gradient.[8]

Experimental Protocol: Transwell Chemotaxis Assay [9][10][11][12]

-

Assay Setup: A Transwell insert with a porous membrane is placed in a well of a multi-well plate. The lower chamber contains a medium with a CCR5 chemokine (e.g., RANTES or MIP-1β) as a chemoattractant.

-

Cell Seeding: CCR5-expressing cells (e.g., primary T-cells or a CCR5-expressing cell line) are pre-incubated with the test antagonist and then seeded into the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Quantification of Migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.

-

Data Analysis: The percentage of inhibition of cell migration at different antagonist concentrations is calculated to determine the IC50 value.

Antiviral Assays

Antiviral assays directly measure the ability of a CCR5 antagonist to inhibit HIV-1 entry into target cells.

Experimental Protocol: HIV-1 Entry Assay using a Luciferase Reporter Virus [13][14][15][16][17]

-

Cell and Virus Preparation: Target cells that express CD4, CCR5, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR (e.g., TZM-bl cells) are used. A stock of an R5-tropic HIV-1 strain (e.g., BaL) or a pseudovirus expressing the envelope of an R5-tropic strain is prepared.

-

Assay Setup: Target cells are seeded in a 96-well plate. The cells are pre-incubated with serial dilutions of the CCR5 antagonist.

-

Infection: A standardized amount of the HIV-1 virus is added to the wells containing the cells and the antagonist.

-

Incubation: The plates are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of the viral Tat protein, which in turn activates the luciferase reporter gene.

-

Luciferase Activity Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry and replication, is measured using a luminometer.

-

Data Analysis: The percentage of inhibition of viral replication at each antagonist concentration is calculated relative to the untreated virus control. The IC50 value, representing the concentration at which the antagonist inhibits 50% of viral replication, is determined.

Quantitative Data for Key CCR5 Antagonists

The following tables summarize the in vitro activity of several well-characterized CCR5 antagonists across different assays. IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values are presented in nanomolar (nM) units.

| Antagonist | Radioligand Binding Assay (Ki, nM) | Calcium Mobilization Assay (IC50, nM) | Chemotaxis Assay (IC50, nM) | HIV-1 Entry Assay (IC50, nM) |

| Maraviroc | 3.3 (MIP-1α), 7.2 (MIP-1β), 5.2 (RANTES)[18] | 7-30 (against MIP-1β, MIP-1α, RANTES)[18] | Data not specified | 0.2 (HeLa-P4 cells), 0.2 (TZM-bl cells)[18] |

| Vicriviroc | 2.5[19] | 16 (against RANTES)[20] | <1 (against MIP-1α)[21] | 0.45 (mean for a panel of HIV isolates)[19] |

| Aplaviroc | Subnanomolar range[22][23] | Data not specified | Data not specified | Subnanomolar range[22][23] |

| TAK-779 | 1.1[24][25] | 20 (against RANTES)[24] | Data not specified | 1.2 (MAGI-CCR5 cells)[24] |

Note: The specific cell lines, radioligands, and viral strains used in these assays can influence the resulting values. The data presented here are for comparative purposes.

Visualizing CCR5 Signaling and Experimental Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the CCR5 signaling pathway, the mechanism of HIV-1 entry, and the workflows of key in vitro assays.

CCR5 Signaling Pathway

Caption: Simplified CCR5 signaling cascade upon chemokine binding.

Mechanism of HIV-1 Entry and CCR5 Antagonist Action

Caption: HIV-1 entry mechanism and the inhibitory action of a CCR5 antagonist.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: HIV-1 Entry Assay

Caption: Workflow for an HIV-1 entry assay using a luciferase reporter.

Conclusion

The in vitro characterization of CCR5 antagonists is a multifaceted process that relies on a combination of binding, functional, and antiviral assays. A thorough understanding and meticulous execution of these experimental protocols are paramount for the successful identification and development of novel antiretroviral therapies targeting HIV-1 entry. The data and methodologies presented in this guide provide a foundational framework for researchers and drug development professionals working in this critical area of infectious disease research.

References

- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. academic.oup.com [academic.oup.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hiv.lanl.gov [hiv.lanl.gov]

- 15. Optimized Replicating Renilla Luciferase Reporter HIV-1 Utilizing Novel Internal Ribosome Entry Site Elements for Native Nef Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]

- 17. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. selleckchem.com [selleckchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Frontiers | CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome [frontiersin.org]

An In-depth Technical Guide to the Role of CCR5 Antagonists in Modulating Immune Cell Trafficking

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of C-C chemokine receptor type 5 (CCR5) antagonists in the modulation of immune cell trafficking. It delves into the molecular mechanisms of CCR5 signaling, the impact of its antagonism on various immune cell populations, and detailed experimental protocols for studying these effects. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology, pharmacology, and drug development.

Introduction to CCR5 and Immune Cell Trafficking

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by directing the migration of various leukocytes.[1][2] It is predominantly expressed on T cells (especially memory/effector T cells), macrophages, monocytes, and dendritic cells.[2][3] The natural ligands for CCR5 include the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[4] The binding of these chemokines to CCR5 initiates a signaling cascade that leads to chemotaxis, the directed movement of cells along a chemical gradient, to sites of inflammation and infection.[5]

The process of immune cell trafficking is a tightly regulated cascade of events involving cell adhesion, rolling, and transmigration from the bloodstream into tissues.[6][7] CCR5 is a key player in this process, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as in viral infections, most notably HIV-1, for which it serves as a primary co-receptor for viral entry into host cells.[2][3]

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are typically small molecules that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[8] This binding allosterically modifies the receptor's conformation, preventing the binding of its natural chemokine ligands.[9] By blocking this interaction, CCR5 antagonists inhibit the downstream signaling pathways responsible for chemotaxis, thereby preventing the migration of CCR5-expressing immune cells to inflammatory sites.[5] This mechanism of action makes CCR5 antagonists a promising therapeutic strategy for a range of conditions characterized by excessive or inappropriate immune cell infiltration.

Featured CCR5 Antagonist: CCR5 Antagonist 2

For the purpose of this guide, we will refer to a specific, novel tropane derivative as "this compound". This compound has been identified in recent literature and serves as an example of the ongoing development in this field.

-

Chemical Name: (1R,5S)-N-((S)-1-(3-(3-methyl-5-(2,2,2-trifluoroacetyl)-3,5-dihydro-4H-imidazo[4,5-c]pyridin-4-yl)phenyl)propyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

-

Molecular Formula: C32H45F2N5O2S

-

CAS Number: 1800570-93-7

This compound is a potent CCR5 antagonist with reported broad-spectrum anti-HIV-1 activity and improved oral bioavailability.[10]

Quantitative Data on the Effects of CCR5 Antagonists on Immune Cell Trafficking

The efficacy of CCR5 antagonists in inhibiting immune cell migration has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for several prominent CCR5 antagonists.

Table 1: In Vitro Inhibition of Immune Cell Migration by CCR5 Antagonists

| CCR5 Antagonist | Cell Type | Chemoattractant | Assay Type | IC50 / % Inhibition | Reference(s) |

| Maraviroc | Human Monocytes | MIP-1β (CCL4) | Chemotaxis | Dose-dependent reduction | [11] |

| Human Monocytes | MCP-1 (CCL2) | Chemotaxis | Dose-dependent reduction | [11] | |

| Monocyte-derived Macrophages | RANTES (CCL5), MIP-1β, fMLP, MCP-1 | Chemotaxis | Significant inhibition at 0.1, 1, and 10 µM | [11] | |

| Monocyte-derived Dendritic Cells | RANTES, MIP-1β, fMLP, MCP-1 | Chemotaxis | Significant inhibition at 0.1, 1, and 10 µM | [11] | |

| Peripheral Blood Mononuclear Cells (PBMCs) | - | Chemotaxis | 80% reduction in chemotactic activity | [12] | |

| Vicriviroc | Ba/F3-CCR5 cells | MIP-1α (CCL3) | Chemotaxis | Inhibition similar to SCH-C | [13] |

| Cenicriviroc | Mouse Bone Marrow Monocytes | CCL2 | Chemotaxis | Significant reduction at 1µM | [14] |

| Mouse Splenic Lymphocytes | CCL2, CCL5 | Chemotaxis | Impaired migration | [14] | |

| Human Monocytes (HIV-infected) | MCP-1 (CCL2) | Chemotaxis | Significant inhibition of total and classical monocyte migration | [15] |

Table 2: In Vivo Effects of CCR5 Antagonists on Immune Cell Trafficking

| CCR5 Antagonist | Animal Model/Study Population | Tissue/Organ | Effect on Immune Cell Trafficking | Quantitative Data | Reference(s) |

| Cenicriviroc | Mouse model of acute liver injury (CCl4-induced) | Liver | Reduced accumulation of hepatic macrophages | Significant decrease in monocyte-derived macrophages | [16] |

| Mouse model of acute liver injury (CCl4-induced) | Blood | Reduction of circulating monocytes | Reduction in Ly-6Chigh monocytes | [14] | |

| Mouse model of liver fibrosis | Liver | Reduced monocyte/macrophage recruitment | Significant decrease with doses ≥20 mg/kg/day | [17] | |

| Maraviroc | HIV-infected individuals with incomplete CD4+ T-cell recovery | Rectal Tissue | Trend towards decline in CD8+ T cells | Not statistically significant | [6] |

| cART-suppressed chronic HIV-infected subjects | Blood | Decreased proportion of CD16-expressing monocytes | Reduction in intermediate and nonclassical monocytes | [12] | |

| CCR5 Gene Editing | NSG mice infused with human NK cells | Liver | Reduced NK cell trafficking to the liver | Significantly reduced compared to control | [18] |

Signaling Pathways and Visualizations

Upon binding of a chemokine ligand such as CCL5, CCR5 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins (specifically of the Gi family).[19] This activation initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[20] These events, along with the activation of other pathways like the MAPK/ERK and PI3K/Akt pathways, culminate in the cytoskeletal rearrangements necessary for cell migration.[21] CCR5 antagonists physically block the initial ligand binding, thereby preventing the initiation of this entire signaling cascade.

Caption: CCR5 signaling cascade leading to cell migration and its inhibition by an antagonist.

Experimental Protocols

This protocol describes a standard method for quantifying the chemotactic response of immune cells to a chemoattractant in the presence or absence of a CCR5 antagonist.

Materials:

-

Immune cells of interest (e.g., human PBMCs, isolated T cells, or monocytes)

-

Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)

-

Chemoattractant (e.g., recombinant human CCL5/RANTES)

-

CCR5 antagonist (e.g., this compound, Maraviroc)

-

Transwell inserts (typically 3.0 to 8.0 µm pore size, depending on cell type)[22]

-

24-well companion plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Preparation:

-

Culture cells to the desired density. For adherent cells, culture to ~80% confluency.

-

Starve the cells for 18-24 hours in serum-free or low-serum (0.5% FBS) medium. This enhances their responsiveness to the chemoattractant.

-

Harvest the cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability. Viability should be >90%.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

(Optional) Pre-incubate the cell suspension with various concentrations of the CCR5 antagonist (and a vehicle control) for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Add 600 µL of medium containing the chemoattractant (e.g., 100 ng/mL CCL5) to the lower wells of the 24-well plate.

-

Include negative control wells with serum-free medium only and positive control wells with a known chemoattractant (e.g., 10% FBS).[19]

-

If the antagonist was not added to the cells directly, add it to both the upper and lower chambers to maintain a constant concentration.

-

Carefully place the Transwell inserts into the wells, avoiding air bubbles.

-

Add 100 µL of the prepared cell suspension (100,000 cells) to the top of each Transwell insert.[5]

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 2-4 hours for lymphocytes and monocytes, up to 48 hours for other cell types).

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts.

-

Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

-

Migrated cells are on the underside of the membrane and in the lower well.

-

To quantify, add a fluorescent dye like Calcein-AM to the lower well, incubate as per the manufacturer's instructions, and read the fluorescence on a plate reader.

-

Alternatively, fix and stain the migrated cells on the underside of the membrane with a stain like crystal violet and count them under a microscope.[22]

-

-

Data Analysis:

-

Calculate the percentage of migration relative to the total number of cells added.

-

Normalize the results from the antagonist-treated wells to the vehicle control wells.

-

Plot the percentage of inhibition of migration against the antagonist concentration to determine the IC50 value.

-

Caption: A flowchart illustrating the key steps in an in vitro chemotaxis assay.

This protocol provides a framework for analyzing the trafficking of different immune cell subsets into a specific tissue in an in vivo model.

Materials:

-

Tissue samples from control and CCR5 antagonist-treated animals (e.g., liver, lung, spleen)

-

Collagenase/DNase digestion buffer

-

FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Red blood cell lysis buffer

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies against cell surface markers (see Table 3)

-

Viability dye (e.g., 7-AAD, Propidium Iodide)

-

Flow cytometer

Table 3: Example Antibody Panel for Murine Immune Cell Trafficking Analysis

| Target | Fluorochrome | Cell Population |

| CD45 | AF700 | All leukocytes |

| CD3 | PE-Cy7 | T cells |

| CD4 | APC | Helper T cells |

| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |

| F4/80 | PE | Macrophages |

| CD11b | FITC | Myeloid cells (monocytes, macrophages, etc.) |

| Ly6C | BV421 | Inflammatory monocytes |

| NK1.1 | BV605 | Natural Killer (NK) cells |

| Viability Dye | - | Dead cells |

Procedure:

-

Tissue Processing:

-

Perfuse animals with PBS to remove circulating blood from tissues.

-

Harvest tissues of interest and place them in ice-cold PBS.

-

Mince the tissue finely and digest with a collagenase/DNase solution to create a single-cell suspension.

-

Pass the suspension through a 70 µm cell strainer to remove clumps.

-

Perform red blood cell lysis if necessary.

-

Wash the cells with FACS buffer and count them.

-

-

Antibody Staining:

-

Resuspend cells in FACS buffer to a concentration of 1-10 x 10^6 cells/mL.

-

Block Fc receptors with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye just before analysis.

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire samples on a flow cytometer.

-

Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).[3]

-

Gate on live cells by excluding cells positive for the viability dye.

-

From the live, single cells, gate on the CD45+ leukocyte population.

-

From the CD45+ gate, identify major immune lineages:

-

T cells: Gate on CD3+ cells. Further dissect into CD4+ and CD8+ subsets.

-

Myeloid cells: Gate on CD11b+ cells. Further analyze for F4/80 (macrophages) and Ly6C (inflammatory monocytes).

-

NK cells: Gate on NK1.1+ cells (from the CD3- population).

-

-

-

Quantify the percentage and absolute number of each cell population per gram of tissue.

-

Caption: A logical workflow for a flow cytometry gating strategy to identify immune cell subsets.

Conclusion

CCR5 antagonists represent a powerful class of immunomodulatory agents with therapeutic potential extending beyond their established role in HIV treatment. By effectively blocking the chemotactic signals that drive immune cell trafficking, these compounds can mitigate the pathological consequences of excessive inflammation. The continued development of novel antagonists, such as "this compound," and the detailed characterization of their effects on immune cell populations using the methodologies outlined in this guide, will be crucial for realizing their full therapeutic potential in a wide range of diseases. This technical guide provides the foundational knowledge and practical protocols for researchers to advance the study and application of CCR5 antagonism in modulating immune responses.

References

- 1. researchgate.net [researchgate.net]

- 2. ibidi.com [ibidi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. timothyspringer.org [timothyspringer.org]

- 6. ashpublications.org [ashpublications.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]

- 9. bosterbio.com [bosterbio.com]

- 10. Assessment of T Cell Development by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 11. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment intensification with maraviroc (CCR5 antagonist) leads to declines in CD16-expressing monocytes in cART-suppressed chronic HIV-infected subjects and is associated with improvements in neurocognitive test performance: implications for HIV-associated neurocognitive disease (HAND) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury | PLOS One [journals.plos.org]

- 15. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

- 20. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transgenic mouse expressing human CCR5 as a model for in vivo assessments of human selective CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. corning.com [corning.com]

Preclinical Evaluation of CCR5 Antagonists in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of C-C chemokine receptor type 5 (CCR5) antagonists in various animal models. CCR5, a G protein-coupled receptor, is a critical mediator in immune cell trafficking and has been identified as the primary co-receptor for R5-tropic HIV-1 entry.[1] Its role extends beyond virology, implicating it in inflammation, autoimmune diseases, cancer progression, and neurological conditions. Consequently, antagonizing the CCR5 receptor presents a promising therapeutic strategy for a range of diseases. This document details the experimental protocols, summarizes key quantitative data from preclinical studies, and visualizes the underlying biological pathways and experimental workflows.

CCR5 Signaling Pathway

CCR5 is activated by its natural chemokine ligands, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). This interaction initiates a signaling cascade that mediates cellular responses such as chemotaxis, proliferation, and inflammation. In the context of HIV, the viral envelope glycoprotein gp120 binds to the host cell's CD4 receptor, triggering a conformational change that exposes a binding site for CCR5. This subsequent interaction facilitates the fusion of the viral and cellular membranes, allowing the virus to enter the cell. CCR5 antagonists are designed to bind to the receptor, inducing a conformational change that prevents its interaction with both natural ligands and HIV gp120.

Preclinical Evaluation in Key Disease Areas

The therapeutic potential of CCR5 antagonists has been explored in a multitude of animal models across various disease indications.

HIV Infection

The development of CCR5 antagonists was initially driven by their potential as HIV entry inhibitors. Preclinical evaluation in this area is crucial for determining prophylactic and therapeutic efficacy.

Animal Models:

-

Humanized Mice: Models such as the RAG-hu mouse, which are reconstituted with human hematopoietic stem cells to create a functional human immune system, are invaluable.[2] These models permit mucosal transmission studies using HIV-1, providing direct evidence of an antagonist's ability to prevent infection.[3]

-

Non-Human Primates (NHPs): Macaques are the gold standard for preclinical HIV research.[2] They are typically challenged with Simian-Human Immunodeficiency Virus (SHIV), a chimeric virus containing the HIV envelope.[4] These models are used to assess both prevention and treatment strategies.

Key Endpoints:

-

Prevention of systemic infection after mucosal challenge.

-

Reduction in plasma viral load.

-

Preservation of CD4+ T-cell counts.

Oncology

CCR5 is expressed on various cancer cells and is implicated in tumor growth, invasion, and metastasis.[5][6] The tumor microenvironment, which contains CCR5-expressing immune cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), also plays a crucial role.[5]

Animal Models:

-

Xenograft Models: Human cancer cell lines (e.g., gastric, colon) are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID).[7][8]

-

Orthotopic Models: Cancer cells are injected into the organ of origin (e.g., cecal wall for colon cancer) to better mimic human disease progression.[6]

-

Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice, allowing for the study of interactions between the tumor and a complete immune system.[6]

Key Endpoints:

-

Inhibition of metastasis.[5]

-

Decreased accumulation of cancer-associated fibroblasts (CAFs) and immunosuppressive cells.[5][6]

-

Increased survival rates.[9]

Inflammation and Autoimmune Diseases

CCR5-mediated recruitment of leukocytes is a key driver of inflammation. Antagonists are therefore being investigated for conditions like inflammatory bowel disease (IBD) and multiple sclerosis (MS).

Animal Models:

-

Experimental Autoimmune Encephalomyelitis (EAE): A mouse model for MS, where antagonism of CCR5 has been shown to alleviate inflammation by modulating T-cell responses.[10]

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: A common model for IBD, used to evaluate the effect of antagonists on colonic inflammation and fibrosis.[11]

-

Carrageenan- or Formalin-Induced Paw Edema: Rodent models of acute inflammatory pain.[12]

Key Endpoints:

-

Reduction in clinical scores (e.g., Disease Activity Index in colitis).[11]

-

Decreased infiltration of inflammatory cells into target tissues.

-

Modulation of cytokine levels (e.g., IFN-γ, IL-10).[10]

-

Attenuation of fibrosis and tissue damage.[11]

Neurological Disorders

Beyond EAE, CCR5 antagonists have shown promise in models of acute brain injury, such as stroke.

Animal Models:

-

Rodent Stroke Models: Typically induced by middle cerebral artery occlusion (MCAO).

Key Endpoints:

-

A systematic review of preclinical studies showed that CCR5 antagonists consistently reduce infarct volume.[13][14]

-

Improvement in behavioral and motor outcomes post-stroke.[13][14]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical evaluations of CCR5 antagonists.

Table 1: Efficacy of CCR5 Antagonists in HIV Prophylaxis Animal Models

| Antagonist | Animal Model | Challenge Virus | Dose & Route | Efficacy Outcome | Citation |

|---|---|---|---|---|---|

| Maraviroc | Humanized RAG-hu mice | HIV-1 | 5 mM topical gel | 100% protection from vaginal transmission | [2] |

| PSC-RANTES | Rhesus macaques | SHIV-SF162 | High-dose topical | 80% (12 of 15) protection from vaginal transmission |[4] |

Table 2: Efficacy of CCR5 Antagonists in Oncology Animal Models

| Antagonist | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcome(s) | Citation |

|---|---|---|---|---|---|

| Maraviroc | Hepatocellular Carcinoma (diet-induced) | Mice | Not specified | Higher survival, lower tumor burden, less liver fibrosis | [9] |

| Maraviroc | Colon Cancer (orthotopic) | WT Mice | Not specified | Markedly attenuated tumor formation and CAF accumulation | [6] |

| Maraviroc | Gastric Cancer (subcutaneous xenograft) | NOD-SCID Mice | 50 mg/kg, twice daily (oral) | Reduced tumor burden, increased tumor necrosis | [7][8] |

| TAK-779 | Pancreatic Cancer | Mice | Not specified | Reduced tumor growth and metastasis; reduced Treg infiltration |[5] |

Table 3: Efficacy of CCR5/CCR2 Antagonists in Inflammation & Fibrosis Models

| Antagonist | Disease Model | Animal Species | Dosing Regimen | Key Efficacy Outcome(s) | Citation |

|---|---|---|---|---|---|

| Cenicriviroc | DSS-Induced Acute Colitis | Mice | Not specified | Reduced Disease Activity Index scores; attenuated colonic inflammation | [11] |

| Cenicriviroc | Thioacetamide-Induced Liver Fibrosis | Rats | ≥20 mg/kg/day | Significant reduction in collagen deposition | [15] |

| Cenicriviroc | Diet-Induced NASH | Mice | ≥20 mg/kg/day | Reduced NAFLD activity score; reduced collagen deposition | [15] |

| DAPTA | Experimental Autoimmune Encephalomyelitis (EAE) | SJL/J Mice | Not specified | Modulated T-cell responses; altered cytokine profiles (IFN-γ/IL-10) | [10] |

| TLK48462 | Carrageenan-Induced Paw Edema | Rats | Gavage | Reduced inflammatory pain reactions |[12] |

Table 4: Pharmacokinetic Parameters of Select CCR5 Antagonists in Animals

| Antagonist | Species | Route | Bioavailability (%) | Half-life (T1/2) | IC50 (Binding/Function) | Citation |

|---|---|---|---|---|---|---|

| PF-232798 | Rat, Dog | Oral | Substantial oral absorption | Not specified | 2.0 nM (anti-HIV) | [16] |

| Cenicriviroc (TAK-652) | Rat, Dog, Monkey | Oral | Good oral absorption | ~2 hours (mice) | 3.1 nM (CCR5 binding) | [16][17] |

| Compound 21 | Rat | Oral | 66% | 4.19 h | 30 nM (RANTES-binding) | [16] |

| Piperidine 19 | Rat | Oral | 15% | Not specified | 25.73 nM (Ca2+ mobilization) | [16] |

| Spirodiketopiperazine 1a | Rat | Oral | 1.9% | Poor | Not specified |[18] |

Detailed Experimental Protocols & Workflows

This section provides detailed methodologies for representative preclinical studies.

Protocol: Topical HIV Prophylaxis in Humanized Mice

This protocol is based on studies evaluating topical microbicides like Maraviroc gel.[2][3]

Methodology:

-

Animal Model: Use female humanized RAG-hu mice, which possess a human immune system.

-

Acclimatization: House animals under pathogen-free conditions for at least one week before the experiment.

-

Treatment Groups: Randomize mice into at least two groups: Placebo Gel and Maraviroc Gel (e.g., 5 mM concentration).

-

Microbicide Application: One hour prior to viral challenge, apply the formulated gel intravaginally.

-

Viral Challenge: Challenge the mice via the vaginal route with a known infectious dose of R5-tropic HIV-1.

-

Monitoring: Monitor animals for signs of illness. Collect peripheral blood samples weekly or bi-weekly.

-

Endpoint Analysis:

-

Viral Load: Measure plasma HIV-1 RNA levels using qRT-PCR to determine infection status.

-

CD4+ T-Cell Count: Use flow cytometry to measure CD4+ T-cell levels in peripheral blood to assess disease progression in infected animals.

-

Necropsy: At the end of the study, harvest tissues (spleen, lymph nodes) to detect proviral DNA.

-

Protocol: Efficacy in a Subcutaneous Tumor Xenograft Model

This protocol is synthesized from studies evaluating Maraviroc in gastric cancer models.[7][8]

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., 8-week-old male NOD-SCID).

-

Cell Culture: Culture human cancer cells (e.g., MKN45 gastric cancer line) under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells per mouse) into the flank of each mouse.

-

Randomization: Once tumors reach a palpable size, randomize mice into a control group (vehicle) and a treatment group (e.g., Maraviroc, 50 mg/kg).

-

Treatment Administration: Administer treatment as specified (e.g., twice daily via oral gavage) for a defined period (e.g., 30 days).

-

In-life Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week to calculate tumor volume.

-

Record animal body weight to monitor toxicity.

-

-

Endpoint Analysis:

-

At the study endpoint, euthanize animals and excise the tumors.

-

Measure final tumor weight and volume.

-

Perform histopathology on tumor tissue to assess parameters like necrosis.

-

Conclusion

The preclinical evaluation of CCR5 antagonists in animal models has been instrumental in demonstrating their therapeutic potential far beyond HIV treatment. Robust studies in models of cancer, inflammation, and neurological injury have provided a strong rationale for clinical investigation in these areas.[5][9][13] This guide highlights the diversity of these models and the critical experimental protocols and endpoints used to establish efficacy. The quantitative data summarized herein underscore the promise of CCR5 antagonism as a versatile therapeutic strategy. Future preclinical work should continue to focus on clinically relevant models and endpoints to improve the translation of these promising findings to human trials.[14]

References

- 1. Technology - CC Chemokine Receptor 5 DNA, New Animal Models and Therapeutic Agents for HIV Infection [nih.technologypublisher.com]

- 2. A topical microbicide gel formulation of CCR5 antagonist maraviroc prevents HIV-1 vaginal transmission in humanized RAG-hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. CCR5 Inhibitor Prevents HIV transmission in Monkeys [natap.org]

- 5. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maraviroc, a CCR5 antagonist, prevents development of hepatocellular carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CC chemokine receptor 5 antagonist alleviates inflammation by regulating IFN-γ/IL-10 and STAT4/Smad3 signaling in a mouse model of autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCR2/CCR5 antagonist cenicriviroc reduces colonic inflammation and fibrosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of inflammatory pain in response to a CCR2/CCR5 antagonist in rodent model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CCR5 antagonists as neuroprotective and stroke recovery enhancing agents: a preclinical systematic review and meta-analysis [elifesciences.org]

- 14. Preclinical systematic review of CCR5 antagonists as cerebroprotective and stroke recovery enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]

- 18. Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Genetic Basis of CCR5 Expression and its Impact on Antagonist Efficacy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the genetic and epigenetic factors regulating the expression of the C-C chemokine receptor type 5 (CCR5). It further explores how these genetic variations, particularly in the context of HIV-1 infection, influence the efficacy of CCR5 antagonists. Detailed experimental protocols and signaling pathway diagrams are included to support research and development efforts in this field.

The Genetic and Epigenetic Landscape of CCR5 Expression

The expression of the CCR5 gene, located on chromosome 3p21, is a complex process governed by genetic polymorphisms, transcriptional control, and epigenetic modifications.[1][2] This regulation dictates the density of CCR5 receptors on the surface of immune cells like T-cells and macrophages, which is a critical factor in immune response and HIV-1 susceptibility.[3][4]

Transcriptional Regulation

The transcription of CCR5 is primarily controlled by a complex promoter region.[5][6] The main transcriptional activity is located in the downstream P1 promoter, which contains binding sites for several key transcription factors.[7]

-

cAMP-Responsive Element Binding Protein 1 (CREB-1): This transcription factor is a significant transactivator of the CCR5 P1 promoter. The cAMP/PKA/CREB signaling pathway plays a crucial role in modulating CCR5 transcription.[5][8] For instance, in certain cell lines, elevating intracellular cAMP levels initially reduces and then augments CCR5 mRNA levels over time.[8]

-

Nuclear Factor-kappa B (NF-κB): NF-κB is another key transcription factor, although its role appears to be cell-type specific.[8][9]

Epigenetic Control